![molecular formula C13H18N2 B3973569 1-sec-butyl-2-ethyl-1H-benzimidazole](/img/structure/B3973569.png)
1-sec-butyl-2-ethyl-1H-benzimidazole
描述
1-sec-butyl-2-ethyl-1H-benzimidazole, also known as SBB, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. SBB has been identified as a potent and selective inhibitor of protein kinase CK2, an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
1-sec-butyl-2-ethyl-1H-benzimidazole is a potent and selective inhibitor of protein kinase CK2, an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In inflammatory cells, this compound inhibits the production of inflammatory cytokines and chemokines. In neuronal cells, this compound protects against oxidative stress and reduces neuroinflammation.
实验室实验的优点和局限性
One of the main advantages of using 1-sec-butyl-2-ethyl-1H-benzimidazole in lab experiments is its potency and selectivity as a CK2 inhibitor. This allows for specific targeting of CK2-dependent signaling pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental systems.
未来方向
There are many potential future directions for research on 1-sec-butyl-2-ethyl-1H-benzimidazole. One area of interest is the development of this compound-based therapies for cancer, inflammation, and neurodegenerative diseases. Another area of interest is the identification of novel targets of this compound, which could lead to the discovery of new signaling pathways and therapeutic targets. Additionally, the development of more soluble derivatives of this compound could improve its utility in experimental systems.
科学研究应用
1-sec-butyl-2-ethyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential anticancer agent. Additionally, this compound has been shown to have anti-inflammatory properties, and it has been suggested as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have neuroprotective effects, and it has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-butan-2-yl-2-ethylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-10(3)15-12-9-7-6-8-11(12)14-13(15)5-2/h6-10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVZBIRKIVFVDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。